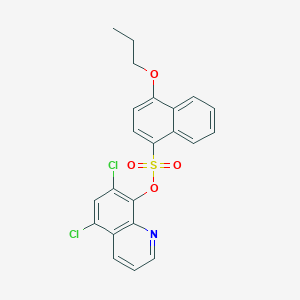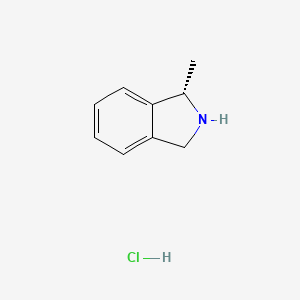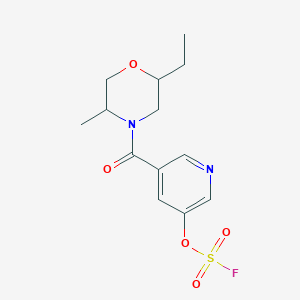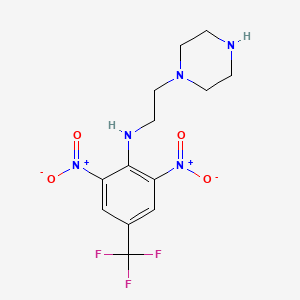
5,7-Dichloroquinolin-8-yl 4-propoxynaphthalene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5,7-Dichloroquinolin-8-yl 4-propoxynaphthalene-1-sulfonate” is a sulfonate ester of a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring. In this case, the quinoline has two chlorine atoms attached at the 5 and 7 positions . The sulfonate group is attached to a naphthalene ring, which is another type of aromatic compound with two fused benzene rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (quinoline and naphthalene), the electron-withdrawing chlorine atoms on the quinoline ring, and the polar sulfonate ester group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing chlorine atoms and the polar sulfonate group. The aromatic rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the polar sulfonate group might make it more soluble in polar solvents, while the aromatic rings might increase its solubility in nonpolar solvents .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Evaluation
A relevant study in the synthesis and antimicrobial evaluation of sulfonate derivatives, including quinolin-8-yl sulfonates, demonstrates the potential biological activity of these compounds. Fadda et al. (2016) describe the synthesis of quaternary ammonium salts with quinolyl functional groups, which were evaluated for antimicrobial and antifungal activities. While the study does not specifically mention “5,7-Dichloroquinolin-8-yl 4-propoxynaphthalene-1-sulfonate,” it highlights the antimicrobial potential of quinolin-8-yl sulfonate derivatives, with some compounds showing high activity against various bacteria and fungi (Fadda, El-Mekawy, & AbdelAal, 2016).
Nanosized N-sulfonated Catalysts
Research by Goli-Jolodar et al. (2016) introduces a novel nanosized N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This study showcases the application of N-sulfonated catalysts in facilitating organic synthesis reactions, providing a potential context for the use of “5,7-Dichloroquinolin-8-yl 4-propoxynaphthalene-1-sulfonate” in similar catalytic processes (Goli-Jolodar, Shirini, & Seddighi, 2016).
Chemoselective Synthesis
Krishna (2018) focuses on the chemoselective synthesis of 5-amino-7-bromoquinolin-8-yl sulfonate derivatives, illustrating the diverse chemical reactivity and potential for producing various biologically active sulfonate compounds. This work could imply the versatility of “5,7-Dichloroquinolin-8-yl 4-propoxynaphthalene-1-sulfonate” in chemical synthesis and its potential for further functionalization and biological application (Krishna, 2018).
Liposome-Water Partitioning
A study by Kaiser and Escher (2006) on the liposome-water partitioning of 8-hydroxyquinolines and their copper complexes explores the interactions of hydrophobic ionogenic organic compounds with metals, providing insight into the bioavailability and toxicity of metal-organic mixtures. This research suggests a potential for studying “5,7-Dichloroquinolin-8-yl 4-propoxynaphthalene-1-sulfonate” in similar bioavailability and environmental toxicity contexts (Kaiser & Escher, 2006).
Direcciones Futuras
Future research on this compound could involve studying its synthesis, its reactivity, its physical and chemical properties, and any potential biological activity. This could include testing it as a potential pharmaceutical compound, studying its behavior in the environment, or investigating its chemical reactivity .
Propiedades
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 4-propoxynaphthalene-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2NO4S/c1-2-12-28-19-9-10-20(15-7-4-3-6-14(15)19)30(26,27)29-22-18(24)13-17(23)16-8-5-11-25-21(16)22/h3-11,13H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOYAGPFBUWUIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=C(C=C(C4=C3N=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloroquinolin-8-yl 4-propoxynaphthalene-1-sulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2796000.png)
![1-[(2-Chlorophenyl)methyl]-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2796001.png)

![5-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2796004.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]quinoline-2-carboxamide](/img/structure/B2796005.png)
![2-Chloro-N-[3-(1,2,4-oxadiazol-3-yl)phenyl]propanamide](/img/structure/B2796008.png)
![2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-chlorobenzyl)oxime](/img/structure/B2796010.png)
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B2796012.png)
![N-(4-phenylbutan-2-yl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B2796013.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-ethylphenyl)acetamide](/img/structure/B2796015.png)
![4-(Cyclobutanecarbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2796016.png)
